molecular formula C8H8N2OS B13652464 (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13652464
M. Wt: 180.23 g/mol
InChI Key: LNLPALKIRQRXME-UHFFFAOYSA-N
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Description

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features both a thiophene ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr synthesis can be employed to form the pyrazole ring, which is then functionalized to introduce the thiophene group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be utilized to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

(3-thiophen-3-yl-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C8H8N2OS/c11-4-7-3-8(10-9-7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10)

InChI Key

LNLPALKIRQRXME-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NNC(=C2)CO

Origin of Product

United States

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